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Tetramethylchloroformamidinium

hexafluorophosphate

Cat. No.: B1251092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly abbreviated

as TCFH, is a highly efficient coupling reagent in organic synthesis, particularly esteemed for

its role in amide bond formation and peptide synthesis.[1][2] This technical guide provides an

in-depth overview of TCFH, including its chemical properties, synthesis, mechanism of action,

and detailed experimental protocols for its primary applications.

Core Chemical Properties and Specifications
TCFH is a white crystalline solid that acts as an electrophilic amidine reagent.[3] It is utilized to

activate carboxylic acids for reaction with a variety of nucleophiles.[3]
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Property Value Reference

Molecular Formula C5H12ClF6N2P [3]

Molecular Weight 280.58 g/mol [3]

Appearance White crystalline solid [3]

Melting Point 100–101 °C [3]

CAS Number 207915-99-9

Purity (typical) >99.0% by HPLC [2]

Synthesis of N,N,N',N'-
Tetramethylchloroformamidinium
Hexafluorophosphate (TCFH)
The synthesis of TCFH is typically achieved through the reaction of tetramethylurea with a

chlorinating agent like oxalyl chloride, followed by a salt metathesis reaction with potassium

hexafluorophosphate (KPF6).

Experimental Protocol: Synthesis of TCFH
Materials:

Tetramethylurea

Oxalyl chloride (20% solution in toluene)

Toluene

Anhydrous diethyl ether

Dichloromethane

Potassium hexafluorophosphate (KPF6)

Water
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Magnesium sulfate (MgSO4)

Procedure:[1]

A 20% solution of oxalyl chloride in toluene is added dropwise under dry conditions to a

solution of tetramethylurea in toluene.

The reaction mixture is refluxed for 2 hours.

After cooling, anhydrous diethyl ether is added with vigorous stirring to precipitate the

intermediate salt.

The precipitate is filtered and washed with anhydrous diethyl ether.

The highly hygroscopic material is immediately dissolved in dichloromethane.

A saturated solution of KPF6 in water is added to the dichloromethane solution with

continuous stirring for 10-15 minutes.

The organic phase is separated, washed with water, and dried over MgSO4.

The solvent is removed under reduced pressure to yield TCFH.

Mechanism of Action in Amide Bond Formation
TCFH's primary function is to activate carboxylic acids, rendering them more susceptible to

nucleophilic attack by amines to form amide bonds. The mechanism can proceed through

different reactive intermediates depending on the base used.

With a weakly Lewis basic amine (e.g., DIPEA): TCFH reacts with the carboxylic acid to form

an acid chloride or anhydride as the active acylating agent.[3]

With a strongly Lewis basic amine (e.g., N-methylimidazole, NMI): TCFH and NMI react with

the carboxylic acid to generate a highly reactive N-acyl imidazolium ion in situ.[3][4] This

intermediate is a potent acylating agent that readily reacts with amines.[4] The use of NMI is

particularly advantageous as it minimizes epimerization of stereogenic centers.[3]
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Logical Workflow for TCFH-Mediated Amide Bond
Formation

Carboxylic Acid Activation

Amide Bond Formation

Carboxylic Acid (R-COOH)

Reactive Intermediate
(e.g., N-Acyl Imidazolium)+ TCFH + Base

TCFH

Base (e.g., NMI)

Amide (R-CO-NH-R')

+ Amine

Amine (R'-NH2)

Click to download full resolution via product page

Caption: General mechanism of TCFH-mediated amide bond formation.

Applications in Organic Synthesis
TCFH is a versatile reagent with applications extending beyond standard peptide synthesis to

include the formation of esters, thioesters, and other complex organic molecules.[2]

Amide Bond Formation and Peptide Synthesis
TCFH is particularly effective in forming amide bonds, even with sterically hindered or

electronically deactivated amino acids, which are often challenging for other coupling reagents.

[2] The combination of TCFH with N-methylimidazole (NMI) has been shown to be a robust
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system for challenging amide bond formations, providing high yields and minimizing

racemization.[4]

Materials:

Carboxylic acid (e.g., 2-furoic acid)

Amine (e.g., substituted piperazine)

Acetonitrile

N-methylimidazole (NMI)

TCFH

Water

Procedure:

In a vial, combine the carboxylic acid (1.0 eq), amine (1.0 eq), acetonitrile, and N-

methylimidazole (2.1 eq).

Add TCFH (1.1 eq) in a single portion and stir the reaction at room temperature.

After 30-60 minutes, add water to the reaction mixture.

Cool the mixture in an ice bath for 10 minutes to induce crystallization.

Isolate the white crystalline product by suction filtration and air-dry.
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Carboxyli
c Acid

Amine Base Solvent
Time
(min)

Yield (%)
Referenc
e

2-Furoic

Acid

1-Boc-

piperazine
NMI Acetonitrile 30 95 [5]

2-Furoic

Acid

1-(2-

pyridyl)pipe

razine

NMI Acetonitrile 60 92 [5]

Z-Gly-Phe-

OH
H-Val-OMe NMI Acetonitrile <30 92 [4]

Fmoc-Aib-

OH
H-Aib-OMe NMI Acetonitrile <30 92 [4]

Esterification and Thioesterification
TCFH, in combination with a base like pyridine or NMI, can be used for the efficient synthesis

of esters and thioesters.[6] This method provides a non-corrosive alternative to traditional

methods that use acid chlorides.[6]

Materials:

Carboxylic acid

Alcohol

Dichloromethane (DCM)

Pyridine

TCFH

Procedure:

To a solution of the carboxylic acid and alcohol in dichloromethane, add pyridine.

Add TCFH and stir the reaction at room temperature.
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Monitor the reaction by TLC or LC-MS until completion.

Upon completion, quench the reaction and perform a standard aqueous workup.

Purify the ester product by column chromatography.

Carboxylic
Acid

Alcohol Base Solvent Yield (%) Reference

(S)-2-

Phenylpropio

nic acid

Benzyl

alcohol
Pyridine DCM >95 [6]

(S)-2-

Phenylpropio

nic acid

Isopropanol Pyridine DCM 90 [6]

Experimental Workflow for Synthesis Applications

Carboxylic Acid

Activation with TCFH
and Base (e.g., NMI or Pyridine)

Addition of Amine Addition of Alcohol Addition of Thiol

Amide Synthesis Ester Synthesis Thioester Synthesis
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Caption: Synthetic pathways utilizing TCFH for various functional group transformations.
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Safety and Handling
TCFH should be handled in a well-ventilated area using appropriate personal protective

equipment, including gloves and safety goggles.[3] It is important to avoid contact with skin and

eyes and to prevent the formation of dust and aerosols.[3] The major by-product of reactions

using TCFH is tetramethylurea, which has known teratogenic activity in some animal species.

[3]

Conclusion
N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) is a powerful

and versatile coupling reagent with significant applications in organic synthesis, particularly in

the formation of amide and ester bonds. Its ability to efficiently couple challenging substrates

with high yields and minimal side reactions makes it an invaluable tool for researchers and

professionals in drug development and chemical synthesis. The combination of TCFH with N-

methylimidazole represents a particularly robust system for the synthesis of complex peptides

and other amide-containing molecules. Proper handling and understanding of its reactivity are

key to leveraging its full potential in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [N,N,N',N'-Tetramethylchloroformamidinium
Hexafluorophosphate: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1251092#what-is-n-n-n-n-
tetramethylchloroformamidinium-hexafluorophosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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